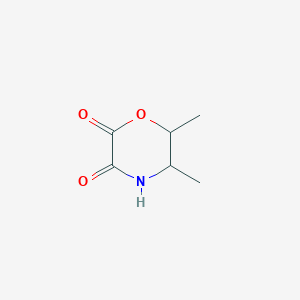
5,6-Dimethylmorpholine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-Dimethylmorpholine-2,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Development
5,6-Dimethylmorpholine-2,3-dione serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of antifungal and antitumor agents. For instance:
- Antifungal Agents : The compound is involved in synthesizing amorolfine hydrochloride, an antifungal medication used to treat nail infections. The high purity of cis-2,6-dimethylmorpholine derived from this compound is critical for ensuring the efficacy and safety of the drug .
- Antitumor Agents : It acts as an intermediate for Sonidegib (a drug used in cancer treatment), highlighting its importance in oncological pharmacology .
Mechanistic Studies
Research has shown that the compound can undergo various chemical transformations that are essential for understanding reaction mechanisms in medicinal chemistry. For example, studies on racemization during cyclization reactions provide insights into stereochemical outcomes critical for drug efficacy .
Synthesis of Polydepsipeptides
This compound is utilized in the synthesis of biodegradable polydepsipeptides. These polymers are significant due to their bioresorbable properties and potential applications in drug delivery systems and tissue engineering . The ability to control molecular weight and composition through careful reaction conditions allows for tailored materials suitable for specific biomedical applications.
Ring-opening Polymerization
The compound has been studied for its role in ring-opening polymerization processes. Research indicates that morpholine-2,5-diones can be polymerized to produce high-performance materials with desirable mechanical properties . The incorporation of this compound into these processes can enhance the reactivity and yield of resulting polymers.
Q & A
Q. What are the common synthetic routes for 5,6-Dimethylmorpholine-2,3-dione, and what analytical techniques are used to confirm its structure?
Basic
Synthetic routes often involve cyclization or organocatalytic strategies. For example, spirocyclization methods, similar to those used in synthesizing nitrogen heterocycles (e.g., indoline-diones), can be adapted by reacting diketones with amines under acidic or catalytic conditions . Organocatalytic approaches, such as asymmetric Diels-Alder reactions, may also enable stereocontrolled synthesis .
Analytical Techniques :
- NMR Spectroscopy : Confirms regiochemistry and methyl group positions.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration and crystal packing.
Table 1 : Example Analytical Data for a Related Dione (Hypothetical)
| Parameter | Value (Hypothetical) | Method |
|---|---|---|
| Molecular Formula | C₆H₉NO₂ | High-Resolution MS |
| Melting Point | 120–122°C | Differential Scanning Calorimetry |
| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H) | 400 MHz NMR |
Key Challenges :
- Steric hindrance from 5,6-dimethyl groups may reduce catalytic efficiency. Solutions include using bulkier catalysts or adjusting solvent polarity .
Q. How can computational modeling predict the biological activity of this compound?
Advanced
- Molecular Docking : Screens binding affinity to target enzymes (e.g., antimicrobial targets like DNA gyrase) .
- QSAR Models : Relate substituent effects (e.g., methyl groups) to bioactivity using descriptors like Hammett constants.
Case Study : Indoline-2,3-dione derivatives showed antibacterial activity correlated with electron-withdrawing substituents . Similar models can guide morpholine-dione optimization.
Q. What are the challenges in achieving regioselective modifications on the morpholine ring?
Advanced
Challenges :
- Competing reactivity at N- vs. O-sites.
- Steric effects from 5,6-dimethyl groups limiting access to electrophilic reagents.
Solutions :
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of amines).
- Directed C–H Activation : Use transition-metal catalysts to target specific positions .
Q. What storage conditions ensure the stability of this compound?
Basic
- Temperature : Store at –20°C for long-term stability; room temperature for short-term use.
- Environment : Moisture-sensitive; use desiccants and airtight containers.
- Light Exposure : Protect from UV light to prevent photodegradation .
Q. How do structural modifications at the 5/6 positions influence electronic properties?
Advanced
- Electron-Donating Methyl Groups : Increase electron density on the morpholine ring, altering reactivity in nucleophilic substitutions.
- Spectroscopic Shifts : Methyl groups deshield adjacent protons in ¹H NMR (e.g., δ 1.25 ppm for CH₃ groups) .
Table 3 : Substituent Effects on Reactivity
| Modification | Impact on Reactivity | Example Reaction |
|---|---|---|
| 5,6-Dimethyl | Reduced electrophilicity | Slower nucleophilic attack |
| Fluorination at C-4 | Enhanced electrophilicity | Faster cycloaddition |
Properties
CAS No. |
198221-04-4 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5,6-dimethylmorpholine-2,3-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-4(2)10-6(9)5(8)7-3/h3-4H,1-2H3,(H,7,8) |
InChI Key |
RVXHYESVPAJQTO-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C(=O)N1)C |
Canonical SMILES |
CC1C(OC(=O)C(=O)N1)C |
Synonyms |
2,3-Morpholinedione, 5,6-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















